molecular formula C11H16N2O4S2 B5848000 4-N-cyclopentylbenzene-1,4-disulfonamide

4-N-cyclopentylbenzene-1,4-disulfonamide

Cat. No.: B5848000
M. Wt: 304.4 g/mol
InChI Key: RNHQTZZJGGQXJK-UHFFFAOYSA-N
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Description

4-N-Cyclopentylbenzene-1,4-disulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with two sulfonamide groups at the 1,4-positions, where one sulfonamide nitrogen is further modified with a cyclopentyl group. The cyclopentyl substituent likely enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability compared to simpler alkyl or aryl derivatives.

Properties

IUPAC Name

4-N-cyclopentylbenzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c12-18(14,15)10-5-7-11(8-6-10)19(16,17)13-9-3-1-2-4-9/h5-9,13H,1-4H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHQTZZJGGQXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclopentylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of the cyclopentyl group. One common method involves the reaction of benzene-1,4-disulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of 4-N-cyclopentylbenzene-1,4-disulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclopentylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., indole, chlorobenzyl) enhance target selectivity but may reduce solubility. For instance, Indisulam’s chloroindole group mediates binding to the DCAF15 E3 ligase, critical for its anticancer activity .
  • Synthesis : Pyridine or DMF is commonly used as a base to absorb HCl generated during sulfonamide bond formation .

Physicochemical and Conformational Properties

  • Crystal Packing : Derivatives like P20 adopt an L-shaped conformation stabilized by intramolecular N–H···N hydrogen bonds, as confirmed by X-ray crystallography . This conformation persists in solution (CPCM model) and influences solubility .
  • Lipophilicity : Cyclopentyl and aromatic substituents increase logP values, enhancing membrane permeability but requiring formulation optimization for bioavailability.

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